
(S)-(-)-Nadifloxacin-O-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-Nadifloxacin-O-sulfate is a chemical compound derived from nadifloxacin, a topical fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. The addition of the sulfate group enhances its solubility and stability, making it a valuable compound in pharmaceutical formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Nadifloxacin-O-sulfate typically involves the sulfonation of nadifloxacin. The process begins with the preparation of nadifloxacin, followed by the introduction of a sulfate group. This can be achieved through the reaction of nadifloxacin with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-Nadifloxacin-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: The sulfate group can be substituted with other functional groups to create new analogs with varying properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups.
Aplicaciones Científicas De Investigación
(S)-(-)-Nadifloxacin-O-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new fluoroquinolone derivatives.
Biology: The compound is studied for its antibacterial activity against various strains of bacteria.
Medicine: It is used in the development of topical formulations for the treatment of skin infections.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and other industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-(-)-Nadifloxacin-O-sulfate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to that of other fluoroquinolone antibiotics, but the presence of the sulfate group may enhance its binding affinity and efficacy.
Comparación Con Compuestos Similares
(S)-(-)-Nadifloxacin-O-sulfate can be compared with other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of the sulfate group, which enhances its solubility and stability. This makes it particularly suitable for topical applications where high solubility is required.
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
- Norfloxacin
Propiedades
Fórmula molecular |
C19H21FN2O7S |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
(12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1 |
Clave InChI |
PMCIWCKYBXLUOA-JTQLQIEISA-N |
SMILES isomérico |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
SMILES canónico |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





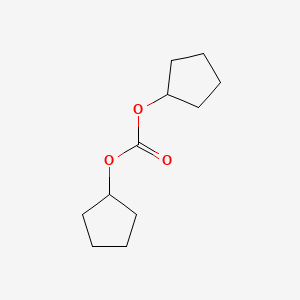
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
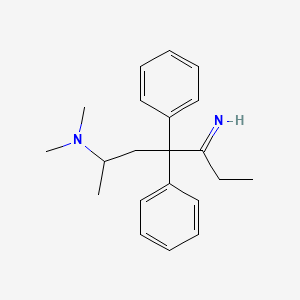

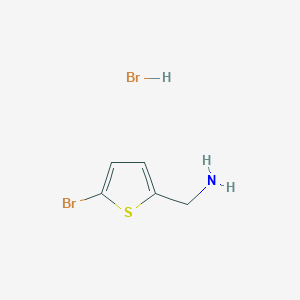
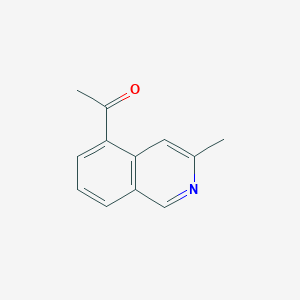
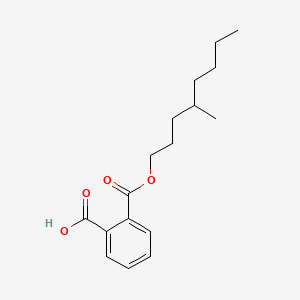
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)



